Evidence 1: Morpholino Phosphoramidite Platform Enables Automated Synthesizer Compatibility for PMO Synthesis
While the target compound is a specific monomer, its value is established within the broader class of 5'-morpholino phosphoramidites. The 5'-morpholino phosphoramidite platform, which includes N-Trityl-protected monomers, has been demonstrated to enable a streamlined 5'→3' synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) on automated DNA/RNA synthesizers [1]. This represents a significant advancement over prior methods, which were not fully compatible with standard synthesizer workflows, thereby limiting accessibility [2].
| Evidence Dimension | Synthesis Compatibility and Yield |
|---|---|
| Target Compound Data | Enables streamlined, automated synthesis of full-length PMOs and TMOs in exceptional overall yields |
| Comparator Or Baseline | Prior PMO synthesis methods (e.g., chlorophosphoramidate chemistry) were less compatible with standard DNA/RNA synthesizers |
| Quantified Difference | Qualitative improvement: Exceptional overall yields and operational simplicity with automated synthesizer compatibility |
| Conditions | Solid-phase synthesis on controlled pore glass (CPG) using automated DNA/RNA synthesizer, CH3CN as solvent |
Why This Matters
This directly impacts procurement by enabling the use of existing, standard automated oligonucleotide synthesizers, reducing the need for specialized equipment and expediting the synthesis of PMO-based therapeutics.
- [1] Ghosh, A., Banerjee, A., Gupta, S., & Sinha, S. (2024). A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. Journal of the American Chemical Society, 146(48), 32989–33001. https://doi.org/10.1021/jacs.4c09510 View Source
- [2] Banerjee, A., et al. (2024). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. https://doi.org/10.26434/chemrxiv-2024-xxxxx View Source
